2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate is a complex organic compound with the molecular formula C35H24O4 and a molecular weight of 508.579 g/mol . This compound is characterized by its unique structure, which includes two naphthyl groups and benzoyloxy substituents. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate involves multiple steps. One common synthetic route includes the esterification of 1-naphthylmethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane
Chemical Reactions Analysis
2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy groups, using reagents like sodium methoxide.
Scientific Research Applications
2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form π-π stacking interactions and hydrogen bonds with biological molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, making the compound valuable in research focused on understanding molecular mechanisms.
Comparison with Similar Compounds
2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate can be compared with other similar compounds, such as:
4-Hydroxy-2-methyl-1-naphthyl benzoate: This compound has a similar naphthyl structure but differs in its functional groups, leading to different chemical properties and applications.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl ethanone: This compound features a benzoylphenoxy group and is used in antimicrobial research.
Properties
Molecular Formula |
C35H24O4 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[2-[(1-benzoyloxynaphthalen-2-yl)methyl]naphthalen-1-yl] benzoate |
InChI |
InChI=1S/C35H24O4/c36-34(26-13-3-1-4-14-26)38-32-28(21-19-24-11-7-9-17-30(24)32)23-29-22-20-25-12-8-10-18-31(25)33(29)39-35(37)27-15-5-2-6-16-27/h1-22H,23H2 |
InChI Key |
UGGRUYADDHPEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.